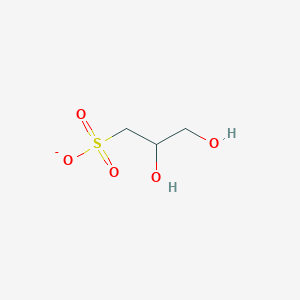
3,4-dihydroxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxypyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two hydroxyl groups at the 3 and 4 positions. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxypyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the oxidation of pyrrolidine derivatives. This process can be facilitated by using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrrolidinones.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrrolidinones.
Substitution: Halogenated or alkylated pyrrolidinones.
Aplicaciones Científicas De Investigación
3,4-dihydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: Lacks the hydroxyl groups at the 3 and 4 positions, resulting in different chemical reactivity and biological activity.
3-Hydroxy-pyrrolidin-2-one: Contains a single hydroxyl group, leading to distinct properties compared to 3,4-dihydroxypyrrolidin-2-one.
4-Hydroxy-pyrrolidin-2-one: Similar to 3-Hydroxy-pyrrolidin-2-one but with the hydroxyl group at the 4 position
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which enhance its ability to participate in hydrogen bonding and increase its solubility in water. These features contribute to its distinct chemical reactivity and potential biological applications .
Propiedades
Fórmula molecular |
C4H7NO3 |
|---|---|
Peso molecular |
117.1 g/mol |
Nombre IUPAC |
3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO3/c6-2-1-5-4(8)3(2)7/h2-3,6-7H,1H2,(H,5,8) |
Clave InChI |
RHILFGWTFQDWBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)N1)O)O |
Sinónimos |
3,4-dihydroxy-pyrrolidin-2-one 3,4-dihydroxypyrrolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)
![(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one](/img/structure/B1259480.png)





![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)



